molecular formula C10H12BrN5O5 B12354987 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12354987
M. Wt: 362.14 g/mol
InChI Key: FKGIRENFNLSWQM-ABEFGGPWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the bromination of guanosine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 8-amino derivatives, while oxidation reactions can produce various oxidized forms of the guanine base .

Scientific Research Applications

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids. The bromine atom at the 8-position can induce conformational changes in DNA and RNA, affecting their stability and interactions with proteins. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of nucleoside analogues for therapeutic applications.

Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

362.14 g/mol

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2-5,8,17-19H,1H2,(H2,12,15,20)/t2-,3?,4-,5-,8-/m1/s1

InChI Key

FKGIRENFNLSWQM-ABEFGGPWSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=N)NC(=O)C3N=C2Br)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3N=C2Br)O)O)O

Origin of Product

United States

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